molecular formula C11H14INO3 B8421982 N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide

N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide

Cat. No.: B8421982
M. Wt: 335.14 g/mol
InChI Key: OAERROMHLQCISK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide is a useful research compound. Its molecular formula is C11H14INO3 and its molecular weight is 335.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14INO3

Molecular Weight

335.14 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-iodoacetamide

InChI

InChI=1S/C11H14INO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

OAERROMHLQCISK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CI)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2,4-Dimethoxy-benzyl)-2-chloro-acetamide (2.2074 g, 9.0584 mmol) in acetone (20 mL) was added sodium iodide (4.121 g, 27.49 mmol). The reaction mixture was stirred at 50° C. for two hours, and then filtered to remove inorganic salts. The filtrate was evaporated in vacuo, re-suspended in ethyl acetate, and filtered again. The filtrate was evaporated in vacuo to provide 4.01 g of N-(2,4-Dimethoxy-benzyl)-2-iodo-acetamide, which was carried forward without purification. LCMS (Method E, ESI): RT=1.46 min, m+H=336.2; 1H NMR (400 MHz, CDCl3) δ: 7.17 (d, J=8.2, 1H), 6.55 (s, 1H), 6.47 (d, J=2.2, 1H), 6.44 (dd, J=8.2, 2.3, 1H), 4.36 (d, J=5.8, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.68 (s, 2H).
Quantity
2.2074 g
Type
reactant
Reaction Step One
Quantity
4.121 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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